Cas no 2227746-14-5 ((2R)-1-(3-chloro-2-methoxyphenyl)propan-2-ol)

(2R)-1-(3-Chloro-2-methoxyphenyl)propan-2-ol is a chiral secondary alcohol featuring a 3-chloro-2-methoxyphenyl substituent. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The presence of both chloro and methoxy functional groups enhances its reactivity in electrophilic aromatic substitution and coupling reactions. The compound's well-defined structure ensures high purity and consistency in synthetic pathways, particularly in the preparation of bioactive molecules. Its stability under standard conditions and compatibility with common organic solvents further facilitate handling in laboratory settings. This compound is particularly useful in the development of enantioselective catalysts and chiral auxiliaries, underscoring its importance in fine chemical synthesis.
(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-ol structure
2227746-14-5 structure
Product name:(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-ol
CAS No:2227746-14-5
MF:C10H13ClO2
Molecular Weight:200.662022352219
CID:5961987
PubChem ID:165677093

(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • (2R)-1-(3-chloro-2-methoxyphenyl)propan-2-ol
    • EN300-1982952
    • 2227746-14-5
    • インチ: 1S/C10H13ClO2/c1-7(12)6-8-4-3-5-9(11)10(8)13-2/h3-5,7,12H,6H2,1-2H3/t7-/m1/s1
    • InChIKey: LNXLBQIGZSQMBD-SSDOTTSWSA-N
    • SMILES: ClC1=CC=CC(=C1OC)C[C@@H](C)O

計算された属性

  • 精确分子量: 200.0604073g/mol
  • 同位素质量: 200.0604073g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 152
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 29.5Ų

(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1982952-0.1g
(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-ol
2227746-14-5
0.1g
$678.0 2023-09-16
Enamine
EN300-1982952-0.25g
(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-ol
2227746-14-5
0.25g
$708.0 2023-09-16
Enamine
EN300-1982952-1g
(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-ol
2227746-14-5
1g
$770.0 2023-09-16
Enamine
EN300-1982952-0.5g
(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-ol
2227746-14-5
0.5g
$739.0 2023-09-16
Enamine
EN300-1982952-0.05g
(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-ol
2227746-14-5
0.05g
$647.0 2023-09-16
Enamine
EN300-1982952-10g
(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-ol
2227746-14-5
10g
$3315.0 2023-09-16
Enamine
EN300-1982952-5g
(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-ol
2227746-14-5
5g
$2235.0 2023-09-16
Enamine
EN300-1982952-2.5g
(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-ol
2227746-14-5
2.5g
$1509.0 2023-09-16
Enamine
EN300-1982952-5.0g
(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-ol
2227746-14-5
5g
$4349.0 2023-06-01
Enamine
EN300-1982952-10.0g
(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-ol
2227746-14-5
10g
$6450.0 2023-06-01

(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-ol 関連文献

(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-olに関する追加情報

Introduction to (2R)-1-(3-chloro-2-methoxyphenyl)propan-2-ol and Its Significance in Modern Chemical Research

Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and material sciences. Among these, (2R)-1-(3-chloro-2-methoxyphenyl)propan-2-ol (CAS no. 2227746-14-5) stands out as a compound of significant interest due to its unique structural properties and potential applications. This compound, characterized by its specific stereochemistry and aromatic substitution pattern, has garnered attention in recent years for its role in the synthesis of novel molecules and its potential therapeutic benefits.

The (2R)-1-(3-chloro-2-methoxyphenyl)propan-2-ol molecule is a derivative of propanol with an aromatic ring substituted at the 3-position with a chlorine atom and at the 2-position with a methoxy group. This particular arrangement imparts distinct chemical reactivity, making it a valuable intermediate in organic synthesis. The (R) configuration at the second carbon atom adds another layer of specificity, influencing its interactions with biological targets and its overall pharmacological profile.

In recent years, there has been a surge in research focusing on the development of chiral auxiliaries and ligands for asymmetric synthesis. The (2R)-1-(3-chloro-2-methoxyphenyl)propan-2-ol compound has been explored as a building block in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals due to their improved efficacy and reduced side effects. Its structural features make it an excellent candidate for constructing complex molecules with high precision.

One of the most compelling aspects of this compound is its potential application in drug discovery. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic ring creates a delicate balance that can modulate the compound's interactions with biological receptors. This balance is key in designing molecules that can selectively bind to target proteins, leading to more effective therapeutic agents.

Recent studies have highlighted the compound's utility in the synthesis of kinase inhibitors, which are among the most widely used drugs for treating cancers and inflammatory diseases. The (2R)-1-(3-chloro-2-methoxyphenyl)propan-2-ol scaffold has been shown to facilitate the creation of molecules that can inhibit specific kinases by precisely targeting their active sites. This has opened up new avenues for developing treatments for conditions that are currently difficult to manage effectively.

The compound's role in material science is also noteworthy. Its unique chemical properties make it suitable for use as a monomer or intermediate in polymer synthesis. The ability to introduce specific functional groups into polymers derived from (2R)-1-(3-chloro-2-methoxyphenyl)propan-2-ol can lead to materials with enhanced properties such as biodegradability, mechanical strength, and thermal stability. These advancements are particularly relevant in the development of sustainable materials that meet environmental standards while maintaining high performance.

The synthesis of (2R)-1-(3-chloro-2-methoxyphenyl)propan-2-ol itself is an intricate process that requires careful optimization to ensure high yield and purity. Modern synthetic techniques, including catalytic asymmetric hydrogenation and cross-coupling reactions, have been employed to achieve this goal. These methods not only improve efficiency but also reduce waste, aligning with the growing emphasis on green chemistry principles.

In conclusion, (2R)-1-(3-chloro-2-methoxyphenyl)propan-2-ol (CAS no. 2227746-14-5) is a multifaceted compound with significant potential across various fields of chemical research. Its unique structural features make it an invaluable tool for synthetic chemists, pharmacologists, and materials scientists alike. As research continues to uncover new applications for this compound, its importance is likely to grow further, contributing to advancements in medicine, materials science, and beyond.

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